molecular formula C17H16O3 B11721128 4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate

4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate

Cat. No.: B11721128
M. Wt: 268.31 g/mol
InChI Key: LDFDNXPKROOCAK-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound is known for its unique structure, which includes a tetrahydronaphthalene ring system substituted with a hydroxy group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate typically involves the esterification of 4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ol with benzoic acid or its derivatives. One common method involves the reaction of 4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy group and benzoate ester moieties may play a role in its binding to proteins or enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl benzoate is unique due to its specific combination of a hydroxy group and a benzoate ester on the tetrahydronaphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl) benzoate

InChI

InChI=1S/C17H16O3/c18-15-10-11-16(14-9-5-4-8-13(14)15)20-17(19)12-6-2-1-3-7-12/h1-3,6-7,10-11,18H,4-5,8-9H2

InChI Key

LDFDNXPKROOCAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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